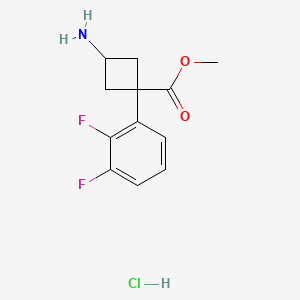
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an amino group and a difluorophenyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a suitable dienophile under UV light or thermal conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclobutane intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a difluorophenyl boronic acid and a halogenated cyclobutane intermediate.
Esterification: The carboxylic acid group on the cyclobutane ring can be esterified using methanol and an acid catalyst to form the methyl ester.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The difluorophenyl group can be reduced to form a partially or fully hydrogenated phenyl ring.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.
Biological Studies: It can be used to study the effects of cyclobutane-containing compounds on biological systems, including their interactions with proteins and enzymes.
Pharmaceutical Development: It can be used in the development of new pharmaceuticals, particularly those with improved pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It can be used as a probe to study the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the cyclobutane ring provides structural rigidity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
Methyl (1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylate hydrochloride: Lacks the difluorophenyl group, which may result in different binding affinities and biological activities.
Methyl (1r,3r)-3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylate hydrochloride: Contains only one fluorine atom, which may affect its chemical and biological properties.
Methyl (1r,3r)-3-amino-1-(3,4-difluorophenyl)cyclobutane-1-carboxylate hydrochloride: The position of the fluorine atoms is different, which may influence its interactions with molecular targets.
Uniqueness
Methyl (1r,3r)-3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to the specific positioning of the difluorophenyl group, which can significantly impact its chemical reactivity and biological activity. The combination of the cyclobutane ring, amino group, and difluorophenyl group makes it a valuable compound for various research and development applications.
Properties
Molecular Formula |
C12H14ClF2NO2 |
|---|---|
Molecular Weight |
277.69 g/mol |
IUPAC Name |
methyl 3-amino-1-(2,3-difluorophenyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13F2NO2.ClH/c1-17-11(16)12(5-7(15)6-12)8-3-2-4-9(13)10(8)14;/h2-4,7H,5-6,15H2,1H3;1H |
InChI Key |
JGNBUBXHLWXFIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)N)C2=C(C(=CC=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















